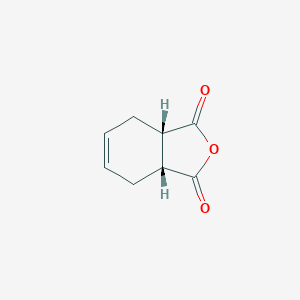

cis-1,2,3,6-Tetrahydrophthalic anhydride

Description

The exact mass of the compound cis-1,2,3,6-Tetrahydrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49672. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-1,2,3,6-Tetrahydrophthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,2,3,6-Tetrahydrophthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883570 | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White chips; [Alfa Aesar MSDS] | |

| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

935-79-5 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC49672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q4666NOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a valuable intermediate in the production of pharmaceuticals, plastics, and resins.[1] The core of this synthesis is the Diels-Alder reaction, a powerful and widely applied tool for the formation of six-membered rings with excellent control over stereochemistry.[2] This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) derivative.[2][3]

Reaction Principle

The synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is a classic example of the Diels-Alder reaction, where 1,3-butadiene (B125203) (the diene) reacts with maleic anhydride (the dienophile).[1] For the reaction to proceed, the 1,3-butadiene must be in the s-cis conformation.[3][4][5] The reaction is highly stereospecific, favoring the formation of the endo product due to a preferred transition state geometry.[4][6] This results in the cis stereochemistry of the final product.[4]

The reaction is a concerted pericyclic reaction, meaning it occurs in a single step without intermediates, involving a cyclic transition state.[2][3] Diels-Alder reactions are generally more efficient when the dienophile has electron-withdrawing groups, a condition that maleic anhydride satisfies.[3][7]

Experimental Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride and its derivatives.

Table 1: Reactant and Product Quantities

| Diene Precursor/Diene | Diene Quantity | Dienophile | Dienophile Quantity | Product | Product Yield | Melting Point (°C) | Reference |

| 3-Sulfolene (B121364) | 2.53 g | Maleic Anhydride | 1.46 g | 4-Cyclohexene-cis-1,2-dicarboxylic acid | 41.7% | 167-168 | [8] |

| 3-Sulfolene | 2.5008 g | Maleic Anhydride | - | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | - | - | [9] |

| 3-Sulfolene | 2.79 g | Maleic Anhydride | 1.63 g | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | - | - | [5] |

| 1,3-Butadiene | - | Maleic Anhydride | 196 g (2 moles) | cis-Δ⁴-Tetrahydrophthalic anhydride | 93-97% | 99-102 | [10] |

| trans-1-Phenyl-1,3-butadiene | 10.9 g (84 mmol) | Maleic Anhydride | 8.2 g (84 mmol) | 3-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride | 87% | 119.2-120.8 | [6] |

| trans-1-Methoxy-1,3-butadiene | 5.0 g (59 mmol) | Maleic Anhydride | 5.8 g (59 mmol) | 3-Methoxy-cis-1,2,3,6-tetrahydrophthalic Anhydride | 98% | - | [6] |

Table 2: Reaction Conditions

| Diene Source | Solvent | Temperature | Reaction Time | Reference |

| 3-Sulfolene | Xylene | Reflux | 30 minutes | [5][11] |

| 1,3-Butadiene | Benzene (B151609) | 70-75°C (exothermic) | 2-2.5 hours | [10] |

| trans-1-Phenyl-1,3-butadiene | Toluene | Reflux | 16 hours | [6] |

| trans-1-Methoxy-1,3-butadiene | Acetonitrile | Room Temperature | 24 hours | [6] |

Detailed Experimental Protocols

Two primary methods for the synthesis are detailed below. The first involves the in situ generation of 1,3-butadiene from 3-sulfolene, which is often preferred for laboratory settings as it avoids handling gaseous butadiene.[4] The second method utilizes commercially available 1,3-butadiene.

Method 1: In Situ Generation of 1,3-Butadiene from 3-Sulfolene

This protocol is adapted from procedures described in various organic chemistry lab experiments.[4][5][8][9][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-sulfolene (1.8 g), maleic anhydride (1.0 g), and dry xylene (2 mL).[11] Add a few boiling chips to ensure smooth boiling.[12]

-

Reaction: Heat the mixture using a heating mantle to a gentle reflux.[5][11] The solids should dissolve upon heating.[5] The thermal decomposition of 3-sulfolene generates 1,3-butadiene and sulfur dioxide gas.[4][12] The in situ generated 1,3-butadiene then reacts with maleic anhydride.[4] Maintain the reflux for 30 minutes.[5][11]

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. Add approximately 10 mL of xylene and gently heat to dissolve the product.[5] Transfer the hot solution to an Erlenmeyer flask, leaving any impurities behind.[11] To induce crystallization, petroleum ether can be added to the hot xylene solution.[4] Cool the mixture in an ice bath to complete crystallization.[4]

-

Product Collection: Collect the crystalline product by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold petroleum ether.[4]

-

Drying: Air-dry the crystals or dry them in a low-temperature oven to obtain the final product, cis-1,2,3,6-tetrahydrophthalic anhydride.[10]

Method 2: Direct Reaction with 1,3-Butadiene

This protocol is based on the procedure from Organic Syntheses.[10]

-

Apparatus Setup: In a well-ventilated hood, assemble a three-necked round-bottom flask fitted with an efficient mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.[10]

-

Reactant Charging: Place maleic anhydride (196 g, 2 moles) and 500 mL of dry benzene into the flask.[10]

-

Reaction Initiation: Begin stirring and warm the flask with a hot water bath. Introduce gaseous 1,3-butadiene from a cylinder at a rapid rate.[10]

-

Temperature Control: Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.[10]

-

Reaction Progression: Continue to bubble butadiene through the solution. The reaction is complete when the rate of bubbling in the inlet and outlet bubblers is equal, which typically takes 2 to 2.5 hours.[10]

-

Product Crystallization: Immediately pour the hot solution into a beaker to prevent the product from crystallizing in the reaction flask. Cover the beaker and allow it to stand at 0-5°C overnight.[10]

-

Product Collection and Washing: Collect the resulting crystals on a large Büchner funnel and wash them with 250 mL of petroleum ether.[10]

-

Drying: Dry the product to a constant weight in an oven at 70-80°C to yield cis-1,2,3,6-tetrahydrophthalic anhydride.[10]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, leading to the formation of cis-1,2,3,6-tetrahydrophthalic anhydride.

Caption: Diels-Alder reaction mechanism.

Experimental Workflow (In Situ Method)

This diagram outlines the key steps in a typical laboratory synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride using 3-sulfolene as the diene precursor.

Caption: Experimental workflow for synthesis.

References

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. youtube.com [youtube.com]

- 5. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Solved I need help calculating theoretical yield for my | Chegg.com [chegg.com]

- 12. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a cyclic dicarboxylic anhydride, is a versatile molecule with significant applications in various fields, including as a precursor in the synthesis of resins, polymers, and fungicides.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in drug development where it may serve as a crucial building block for more complex molecules. This technical guide provides an in-depth overview of the core physical characteristics of cis-1,2,3,6-tetrahydrophthalic anhydride, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid at room temperature.[2] It is known to be sensitive to moisture and reacts exothermically with water to form cis-1,2,3,6-tetrahydrophthalic acid.[3]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of cis-1,2,3,6-tetrahydrophthalic anhydride.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [3][4] |

| Molecular Weight | 152.15 g/mol | [2][4][5] |

| Melting Point | 98 - 103.5 °C | [2][6][7][8] |

| Boiling Point | 195 °C at 6.7 kPa | [2] |

| Density | 1.20 g/cm³ at 105 °C | [2][3] |

| Vapor Pressure | 23 hPa at 20 °C | [6] |

| Flash Point | 156 °C (closed cup) | [4][6] |

| Water Solubility | Reacts with water | [3][7] |

Solubility Profile

The solubility of cis-1,2,3,6-tetrahydrophthalic anhydride in various solvents is a critical parameter for its application in synthesis and formulation.

| Solvent | Solubility | Reference |

| N,N-Dimethylformamide | Very soluble | [3] |

| Methanol | Soluble | [3] |

| Acetone | Soluble | [2] |

| Benzene | Soluble | [2][7] |

| Chloroform | Very slightly soluble | [3] |

| Glacial Acetic Acid | Sparingly soluble | [3] |

| Petroleum Ether | Slightly soluble | [2] |

| Water | Reacts to form the diacid | [3][7] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of cis-1,2,3,6-tetrahydrophthalic anhydride.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered cis-1,2,3,6-tetrahydrophthalic anhydride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow, within 1-2 °C.

Boiling Point Determination

Due to its high boiling point and potential for decomposition at atmospheric pressure, the boiling point of cis-1,2,3,6-tetrahydrophthalic anhydride is typically determined under reduced pressure.

Methodology: Thiele Tube Method (for liquids, adapted for solids with high boiling points)

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at that pressure.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed to establish a suitable solvent for reactions, recrystallization, or formulation.

Methodology: Small-Scale Solubility Test

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of cis-1,2,3,6-tetrahydrophthalic anhydride is placed in a small test tube.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the solvent to be tested is added to the test tube.

-

Observation at Room Temperature: The mixture is agitated vigorously for a set period. The degree of dissolution (e.g., completely soluble, partially soluble, insoluble) is observed and recorded.

-

Observation with Heating: If the substance is not soluble at room temperature, the test tube is gently heated in a water bath to observe if solubility increases with temperature.

-

Observation upon Cooling: If the substance dissolves upon heating, the solution is allowed to cool to room temperature and then in an ice bath to observe if the substance crystallizes out, which is an important consideration for recrystallization.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For cis-1,2,3,6-tetrahydrophthalic anhydride, characteristic peaks for the anhydride group (C=O stretching) and C=C stretching are expected.

Methodology: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground into a fine powder with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation.

-

Pellet Formation: The mixture is then compressed under high pressure in a pellet press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound.

Methodology: Solution-State NMR

-

Sample Preparation: A small amount of cis-1,2,3,6-tetrahydrophthalic anhydride (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: A small amount of a reference compound, typically tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

-

Analysis: The NMR tube is placed in the NMR spectrometer, and the spectrum is acquired. The chemical shifts, integration (for ¹H NMR), and coupling patterns provide detailed information about the structure of the molecule.

Synthesis Workflow

cis-1,2,3,6-Tetrahydrophthalic anhydride is synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[1] This [4+2] cycloaddition reaction is a concerted process that forms the six-membered ring of the product.[9]

Caption: Synthesis workflow for cis-1,2,3,6-Tetrahydrophthalic anhydride via Diels-Alder reaction.

Safety and Handling

cis-1,2,3,6-Tetrahydrophthalic anhydride is classified as a hazardous substance. It can cause serious eye damage and may lead to allergic skin reactions or respiratory issues if inhaled.[6][10][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11] The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of cis-1,2,3,6-tetrahydrophthalic anhydride, along with standardized experimental protocols for their determination. A comprehensive understanding of these properties is crucial for researchers and professionals in drug development and other scientific fields to ensure the safe and effective application of this versatile chemical intermediate. The provided data and methodologies serve as a valuable resource for laboratory work and process development involving cis-1,2,3,6-tetrahydrophthalic anhydride.

References

- 1. Page loading... [guidechem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. byjus.com [byjus.com]

- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. education.com [education.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. s3.ap-northeast-1.amazonaws.com [s3.ap-northeast-1.amazonaws.com]

- 11. fishersci.com [fishersci.com]

Chemical structure and stereochemistry of cis-1,2,3,6-Tetrahydrophthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640). Detailed experimental protocols for its synthesis and characterization by modern spectroscopic techniques are presented. Furthermore, this guide illustrates the key reaction mechanisms involving this compound through detailed diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical Structure and Stereochemistry

cis-1,2,3,6-Tetrahydrophthalic anhydride, with the chemical formula C₈H₈O₃, is a cyclic dicarboxylic anhydride.[1] Its systematic IUPAC name is (3aR,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. The molecule possesses a cis-fused bicyclic ring system, arising from the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. This synthesis route inherently establishes the cis stereochemistry at the bridgehead positions where the two rings are fused. The molecule has a plane of symmetry, rendering the two carbonyl groups and the two bridgehead hydrogens chemically equivalent.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of cis-1,2,3,6-tetrahydrophthalic anhydride is provided in the table below. The data has been compiled from various sources to ensure accuracy and reliability.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| CAS Number | 935-79-5 | [1] |

| Appearance | White crystalline powder or flakes | [3] |

| Melting Point | 97-103 °C | [4] |

| Boiling Point | 195 °C at 6.7 kPa | [5] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |

| Solubility | Soluble in ethanol, acetone, chloroform (B151607), and benzene (B151609). Slightly soluble in petroleum ether. Reacts with water. | [5] |

| Density | 1.20 g/cm³ at 105 °C | [5] |

Synthesis

The primary and most efficient method for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction.[3] This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride).[3]

Reaction Mechanism: Diels-Alder Cycloaddition

The Diels-Alder reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The cis configuration of the dienophile is retained in the product, resulting in the characteristic stereochemistry of the anhydride.

Caption: Diels-Alder synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride.

Experimental Protocol: Synthesis

The following protocol is adapted from the well-established procedure in Organic Syntheses.[7]

Materials:

-

Maleic anhydride (2 moles)

-

Dry benzene (500 mL)

-

1,3-Butadiene (gas)

-

Petroleum ether (35-60 °C boiling range)

Apparatus:

-

2-L three-necked round-bottomed flask

-

Efficient mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

Procedure:

-

Assemble the apparatus in a well-ventilated fume hood.

-

Place 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene into the flask.

-

Begin stirring and heat the flask gently with a water bath to about 50 °C.

-

Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) through the gas inlet tube.

-

The exothermic reaction will cause the temperature to rise to 70–75 °C within 15–25 minutes. Remove the water bath once the reaction is initiated.

-

Continue the addition of butadiene for 2–2.5 hours, reducing the flow rate as the reaction proceeds.

-

Once the reaction is complete, pour the hot solution into a 1-L beaker and cover it.

-

Allow the solution to cool and then place it in an ice bath at 0–5 °C overnight to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a large Büchner funnel.

-

Wash the crystals with 250 mL of cold petroleum ether.

-

A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

-

Combine the crops and dry them in an oven at 70–80 °C to a constant weight. The expected yield is 93–97%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Experimental Protocol: A ¹H NMR spectrum can be recorded on a 300 or 500 MHz spectrometer. A sample is prepared by dissolving approximately 5-10 mg of the anhydride in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Expected Chemical Shifts and Peak Assignments:

-

~6.0 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplicity is a multiplet due to coupling with the adjacent bridgehead protons.

-

~3.4 ppm (m, 2H): Bridgehead protons (-CH-CO-). These appear as a multiplet due to coupling with the olefinic and methylene (B1212753) protons.

-

~2.6 ppm (m, 4H): Methylene protons (-CH₂-). These four protons are chemically equivalent due to the molecule's symmetry and appear as a multiplet.

-

¹³C NMR Spectroscopy

-

Experimental Protocol: A ¹³C NMR spectrum can be acquired on the same instrument as the ¹H NMR. A higher concentration of the sample (20-50 mg) is typically required. The same deuterated solvents and internal standard can be used.

-

Expected Chemical Shifts:

-

~170 ppm: Carbonyl carbons (C=O).

-

~125 ppm: Olefinic carbons (-CH=CH-).

-

~40 ppm: Bridgehead carbons (-CH-CO-).

-

~25 ppm: Methylene carbons (-CH₂-).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Experimental Protocol: An FTIR spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent pellet. For ATR, the solid sample is placed directly onto the crystal. A background spectrum is recorded first, followed by the sample spectrum.

-

Expected Absorption Bands:

-

~3050 cm⁻¹: C-H stretching of the vinylic C-H bonds.

-

~2950 cm⁻¹: C-H stretching of the aliphatic C-H bonds.

-

~1850 cm⁻¹ and ~1780 cm⁻¹: Symmetric and asymmetric C=O stretching of the anhydride group. This pair of strong absorptions is characteristic of cyclic anhydrides.

-

~1650 cm⁻¹: C=C stretching of the double bond.

-

~1230 cm⁻¹: C-O-C stretching of the anhydride.

-

Mass Spectrometry

-

Experimental Protocol: Mass spectra can be recorded using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized.

-

Expected Fragmentation Pattern:

-

m/z = 152: Molecular ion peak [M]⁺.

-

m/z = 98: Loss of C₄H₆ (butadiene) via a retro-Diels-Alder reaction, corresponding to the maleic anhydride radical cation.

-

m/z = 78: A significant peak corresponding to the loss of CO and CO₂ from the molecular ion, resulting in a cyclohexadiene radical cation.

-

m/z = 54: Corresponding to the butadiene radical cation.

-

Chemical Reactivity

Hydrolysis

As a cyclic anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride readily undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.

Caption: Hydrolysis of cis-1,2,3,6-Tetrahydrophthalic anhydride.

Applications

cis-1,2,3,6-Tetrahydrophthalic anhydride is a versatile intermediate in organic synthesis. It is widely used as a curing agent for epoxy resins, imparting desirable mechanical and thermal properties to the cured polymers. It also serves as a monomer in the production of unsaturated polyester (B1180765) and alkyd resins for coatings and composites. In the pharmaceutical and agrochemical industries, it is a precursor for the synthesis of various active compounds.

Safety Information

cis-1,2,3,6-Tetrahydrophthalic anhydride is a skin and respiratory sensitizer (B1316253) and can cause serious eye damage.[8] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, stereochemistry, synthesis, and characterization of cis-1,2,3,6-tetrahydrophthalic anhydride. The inclusion of tabulated physicochemical data, detailed experimental protocols, and visual diagrams of key reaction mechanisms aims to equip researchers and professionals with the essential knowledge for the effective utilization of this important chemical intermediate.

References

- 1. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Solubility of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature for THPA, this guide presents known qualitative solubility information, quantitative data for the related compound phthalic anhydride as a proxy, and a detailed experimental protocol for determining solubility.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is primarily governed by the principle of "like dissolves like." This indicates that polar solutes tend to dissolve in polar solvents, and nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of cis-1,2,3,6-Tetrahydrophthalic anhydride, containing both a nonpolar cyclic alkene backbone and a polar anhydride group, suggests a degree of solubility in a range of organic solvents with varying polarities.

Qualitative Solubility of cis-1,2,3,6-Tetrahydrophthalic Anhydride

cis-1,2,3,6-Tetrahydrophthalic anhydride is generally described as a white solid that is soluble in organic solvents.[1] Specific solvents in which it is reported to be soluble include:

It is reported to be slightly soluble in petroleum ether and ethyl ether.[4][5] The compound is also noted to be sensitive to moisture, reacting with water to form the corresponding dicarboxylic acid.[2][8]

Quantitative Solubility Data

Table 1: Quantitative Solubility of Phthalic Anhydride in Various Organic Solvents (Proxy Data)

| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | Ketone | Polar Aprotic | Readily Soluble | Not Specified |

| Ethanol | Alcohol | Polar Protic | Soluble | Not Specified |

| Chloroform | Halogenated | Polar Aprotic | Soluble | Not Specified |

| Ethyl Acetate | Ester | Polar Aprotic | Soluble | Not Specified |

| Dichloromethane | Halogenated | Polar Aprotic | Soluble | Not Specified |

| 1,4-Dioxane | Ether | Polar Aprotic | Soluble | Not Specified |

| Benzene | Aromatic | Nonpolar | Soluble | Not Specified |

| Toluene | Aromatic | Nonpolar | Soluble | Not Specified |

| Diethyl Ether | Ether | Polar Aprotic | Slightly Soluble | Not Specified |

Note: The terms "Readily Soluble" and "Soluble" are qualitative but indicate significant solubility. The solubility of anhydrides in organic solvents generally increases with temperature.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound like cis-1,2,3,6-Tetrahydrophthalic anhydride in an organic solvent can be reliably determined using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a gold standard for its ability to achieve true thermodynamic equilibrium.

Principle

Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. This protocol describes a method to establish this equilibrium and then quantify the solute concentration in the liquid phase through the evaporation of the solvent and weighing the remaining solid.

Materials and Equipment

-

High-purity cis-1,2,3,6-Tetrahydrophthalic anhydride

-

High-purity organic solvents (e.g., acetone, toluene, ethyl acetate)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Drying oven

-

Desiccator

Experimental Procedure

The procedure involves three main stages: establishing solid-liquid equilibrium, separating the saturated solution from the excess solid, and quantifying the dissolved solute.

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-weigh and label a series of vials for each solvent to be tested.

-

-

Addition of Solute and Solvent:

-

To each vial, add a known volume or mass of the selected solvent.

-

Add an excess amount of solid cis-1,2,3,6-Tetrahydrophthalic anhydride to each vial. The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution has been achieved.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is advisable to use a syringe filter.

-

-

Quantification (Gravimetric Method):

-

Dispense the known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Cool the dish in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Mass of solute: (Weight of dish with dry residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish with solution) - (Weight of dish with dry residue)

-

Solubility is typically expressed as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Mandatory Visualizations

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. What is the solubility of Phthalic anhydride?What factors affect it? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 4. chem.international [chem.international]

- 5. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 6. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

A Comprehensive Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and key reactions of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (CAS 935-79-5), a versatile building block in organic synthesis.

Core Properties

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid at room temperature.[1][2] It is an organic compound that is sensitive to moisture and slightly soluble in benzene (B151609) and acetone.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of cis-1,2,3,6-Tetrahydrophthalic anhydride.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [3][4][5] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Melting Point | 97-103 °C | [3][6] |

| Boiling Point | 195 °C | [4] |

| Density | 1.2143 g/cm³ | [7] |

| Vapor Pressure | <0.01 mmHg (at 20 °C) | [3][6] |

| Flash Point | 156 °C | [4][7] |

| Solubility | Slightly soluble in benzene and acetone.[1] Sparingly soluble in water.[8] | [1][8] |

| Appearance | White crystalline powder or flakes.[1][2] | [1][2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of cis-1,2,3,6-Tetrahydrophthalic anhydride.

| Spectrum Type | Key Features/Reference |

| ¹H NMR | Spectra available in chemical databases.[1] |

| ¹³C NMR | Spectra available in chemical databases. |

| Infrared (IR) | Spectra available in chemical databases.[6] |

| Mass Spectrometry (MS) | Spectra available in chemical databases.[3] |

Safety and Handling

cis-1,2,3,6-Tetrahydrophthalic anhydride presents several hazards and should be handled with appropriate safety precautions.

| Hazard | Description | Reference(s) |

| Eye Damage | Causes serious eye damage. | [9][10] |

| Skin Sensitization | May cause an allergic skin reaction. | [9][10] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [9][10] |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [9][10] |

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if respiratory symptoms occur.[9][11]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[9]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Drink water and get medical attention.[11]

Experimental Protocols

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

This protocol describes the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride from maleic anhydride and butadiene.[7] The reaction is a classic example of a [4+2] cycloaddition, also known as the Diels-Alder reaction.[7]

Materials:

-

Maleic anhydride

-

Butadiene

-

Dry benzene

-

Petroleum ether (b.p. 35-60°C)

-

2-L three-necked round-bottomed flask

-

Stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Büchner funnel

Procedure:

-

In a fume hood, assemble a 2-L three-necked round-bottomed flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.

-

Add 500 ml of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.

-

Begin stirring and gently heat the flask with a hot water bath.

-

Introduce butadiene gas at a rapid rate (0.6–0.8 L/min).

-

Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic reaction will cause the temperature to rise to 70–75°C.

-

Continue the rapid stream of butadiene for 30-40 minutes, after which the absorption rate will decrease. Reduce the butadiene flow rate and continue the reaction for a total of 2-2.5 hours.

-

Pour the warm solution into a 1-L beaker, cover, and allow it to crystallize at 0-5°C overnight.

-

Collect the crystalline product by vacuum filtration using a large Büchner funnel and wash the crystals with 250 ml of petroleum ether.

-

A second crop of crystals can be obtained by adding another 250 ml of petroleum ether to the filtrate.

-

Combine both crops and dry them in an oven at 70-80°C to a constant weight. The expected yield is 281.5-294.5 g (96-97%) with a melting point of 99-102°C. Recrystallization from ligroin or ether can raise the melting point to 103-104°C.[2]

References

- 1. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 2. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 3. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) MS spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) IR Spectrum [m.chemicalbook.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. ððð -1,2,3,6-Tetrahydrophthalic anhydride (3,3,4,5,6,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2053-0.1 [isotope.com]

- 9. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 10. Solved Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 11. flore.unifi.it [flore.unifi.it]

An In-depth Technical Guide to the Synthesis of Tetrahydrophthalic Anhydride via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), commonly known as tetrahydrophthalic anhydride (THPA), through the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings, a common motif in many pharmaceutical compounds and complex molecules.[1][2]

Core Reaction Mechanism: A Concerted Cycloaddition

The formation of THPA from 1,3-butadiene and maleic anhydride is a classic example of a Diels-Alder reaction.[1] This reaction is a concerted, single-step process where the diene (1,3-butadiene) must adopt an s-cis conformation to react with the dienophile (maleic anhydride).[3][4] The electron-withdrawing carbonyl groups on maleic anhydride make it an excellent dienophile, increasing its reactivity towards the electron-rich diene.[4][5]

The reaction is highly stereospecific, with the cis configuration of the dienophile being retained in the product, resulting in the formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[4] The reaction proceeds through a preferred endo transition state, which is a key feature of many Diels-Alder reactions.[3]

Below is a diagram illustrating the overall reaction pathway.

Caption: Overall Diels-Alder reaction for THPA synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental protocols for the synthesis of THPA.

| Parameter | Value | Solvent | Source |

| Reactants | |||

| Maleic Anhydride | 2 moles (196 g) | Benzene (B151609) | [6] |

| Maleic Anhydride | 1 mole (98 g) | Benzene | [7] |

| Maleic Anhydride | 1.5 g | Xylene | [8] |

| Maleic Anhydride | 5 g | Toluene (B28343)/Xylene | [9] |

| 1,3-Butadiene | Rapid stream (0.6–0.8 l/min) | Benzene | [6] |

| 1,3-Butadiene (from 3-Sulfolene) | 2.5 g 3-Sulfolene | Xylene | [8][10] |

| 1,3-Butadiene (from 3-Sulfolene) | 10 g 3-Sulfolene | Toluene/Xylene | [9] |

| Reaction Conditions | |||

| Temperature | 50-75°C (exothermic) | Benzene | [6] |

| Temperature | Up to 145°C (autoclave) | Benzene | [7] |

| Temperature | Reflux | Xylene | [8][9][11] |

| Reaction Time | 2-2.5 hours | Benzene | [6] |

| Reaction Time | 30 minutes (after dissolution) | Xylene | [8] |

| Reaction Time | 45 minutes | Xylene | [9] |

| Product (THPA) | |||

| Yield | 93-97% | Benzene | [6] |

| Yield | 90.3% | Benzene | [7] |

| Yield | 45% (of diacid) | Xylene | [11] |

| Melting Point | 99-102°C | - | [6] |

| Recrystallized Melting Point | 103-104°C | Ligroin or Ether | [6][7] |

Experimental Protocols

Two primary methods for the synthesis of THPA are presented below. The first utilizes gaseous 1,3-butadiene, while the second generates the diene in situ from 3-sulfolene.

Protocol 1: Reaction with Gaseous 1,3-Butadiene

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Maleic anhydride (2 moles, 196 g)

-

Dry benzene (500 ml)

-

1,3-Butadiene gas

-

Petroleum ether (35-60°C)

Equipment:

-

2-liter three-necked round-bottomed flask

-

Efficient stirrer

-

Gas-inlet tube

-

Thermometer

-

Reflux condenser

-

Bubbler tubes

Procedure:

-

Assemble the apparatus in a well-ventilated hood. Attach bubbler tubes containing benzene to the gas inlet and the top of the condenser.

-

Place 500 ml of dry benzene and 196 g of maleic anhydride in the flask.

-

Begin stirring and heat the flask with a hot water pan.

-

Introduce a rapid stream of butadiene (0.6–0.8 L/min).

-

Once the solution temperature reaches 50°C (within 3–5 minutes), remove the water pan. The exothermic reaction will cause the temperature to rise to 70–75°C.

-

Continue the rapid stream of butadiene for 30–40 minutes, then reduce the rate until the reaction is complete (approximately 2–2.5 hours), as indicated by equal bubbling rates in the two bubbler tubes.

-

Pour the solution into a 1-liter beaker and cool to 0–5°C overnight to allow for crystallization.

-

Collect the product by filtration using a large Büchner funnel and wash with 250 ml of petroleum ether.

-

A second crop of crystals can be obtained by adding another 250 ml of petroleum ether to the filtrate.

-

Combine the crops and dry in an oven at 70–80°C to a constant weight.

Protocol 2: In Situ Generation of 1,3-Butadiene from 3-Sulfolene

This method avoids the handling of gaseous butadiene by generating it directly in the reaction mixture.[8][9][10][11]

Materials:

-

3-Sulfolene (butadiene sulfone) (2.5 g)

-

Maleic anhydride (1.5 g, finely pulverized)

-

Dry xylene (1 ml)

-

Toluene

-

Activated carbon

Equipment:

-

25-ml round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Gas trap (containing 5% NaOH solution)

Procedure:

-

In a 25-ml round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of finely pulverized maleic anhydride, and 1 ml of dry xylene.

-

Set up the apparatus for heating under reflux with magnetic stirring. Attach a gas trap to the top of the condenser to capture the sulfur dioxide gas released during the reaction.[9][11]

-

Gently heat the mixture to dissolve the solids, then bring to a moderate reflux.

-

Continue refluxing for 30 minutes after all the starting material has dissolved.[8]

-

Cool the solution to room temperature.

-

Add 50 ml of toluene and a small amount of activated carbon to decolorize the solution.[9]

-

Filter the solution by gravity.

-

To the filtrate, add 25-30 ml of hexane and heat to 80°C.

-

Cool the solution first to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and air dry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of THPA using the in situ generation of butadiene.

Caption: General experimental workflow for THPA synthesis.

Spectroscopic Data of THPA

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized THPA.

-

Infrared (IR) Spectroscopy: The IR spectrum of THPA typically shows characteristic peaks for the anhydride functional group. Data is available from sources such as SpectraBase and ChemicalBook.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra can be used to confirm the structure of THPA. Spectral data can be found in chemical databases.[14]

This guide provides a foundational understanding of the synthesis of tetrahydrophthalic anhydride. For further details on the reaction kinetics and the effects of different solvents and substituents, researchers are encouraged to consult the cited literature.[15][16]

References

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Explain why maleic anhydride reacts rapidly with 1,3-butadiene bu... | Study Prep in Pearson+ [pearson.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. scribd.com [scribd.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) IR Spectrum [m.chemicalbook.com]

- 14. 3,4,5,6-Tetrahydrophthalic anhydride(2426-02-0) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a key intermediate in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for cis-1,2,3,6-tetrahydrophthalic anhydride.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 | Multiplet | 2H | Olefinic Protons (H-4, H-5) |

| ~3.5 | Multiplet | 2H | Methine Protons (H-1, H-2) |

| ~2.4 | Multiplet | 4H | Allylic Protons (H-3, H-6) |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Carbonyl Carbons (C=O) |

| ~125.0 | Olefinic Carbons (C-4, C-5) |

| ~38.0 | Methine Carbons (C-1, C-2) |

| ~22.0 | Allylic Carbons (C-3, C-6) |

Solvent: Chloroform-d (CDCl₃)

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H Stretch (Olefinic) |

| ~2940 | Medium | C-H Stretch (Aliphatic) |

| ~1850 | Strong | C=O Stretch (Anhydride, Symmetric) |

| ~1780 | Strong | C=O Stretch (Anhydride, Asymmetric) |

| ~1650 | Medium | C=C Stretch (Olefinic) |

| ~1230 | Strong | C-O Stretch (Anhydride) |

Sample Preparation: KBr Pellet

Experimental Protocols

The following protocols describe the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction and the subsequent spectroscopic analysis.

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This procedure is adapted from a well-established method.[1]

-

Reaction Setup: A 2-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a fume hood.

-

Reagents: The flask is charged with maleic anhydride (196 g, 2 moles) and 500 mL of dry benzene.

-

Reaction Initiation: The mixture is stirred and heated with a hot water bath. Butadiene gas is introduced at a rapid rate (approximately 0.6–0.8 L per minute).

-

Reaction Progression: The exothermic reaction causes the temperature to rise to 70–75°C within 15–25 minutes, at which point the water bath is removed. The flow of butadiene is continued for 2–2.5 hours until the reaction is complete.

-

Product Isolation: The warm solution is poured into a 1-liter beaker and allowed to cool to room temperature, and then kept at 0–5°C overnight to facilitate crystallization.

-

Purification: The crystalline product is collected by vacuum filtration on a large Büchner funnel and washed with 250 mL of petroleum ether. The solid is then dried in an oven at 70–80°C to a constant weight.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the synthesized anhydride (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the crystalline product is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for cis-1,2,3,6-tetrahydrophthalic anhydride.

Caption: Synthesis workflow for cis-1,2,3,6-Tetrahydrophthalic anhydride.

Caption: Spectroscopic analysis workflow for the synthesized product.

References

Unveiling the Thermal Behavior of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) (THPA). While direct and detailed experimental studies on the thermal decomposition of pure THPA are not extensively available in public literature, this document synthesizes information from safety data sheets, studies on analogous compounds, and its use in polymer systems to offer valuable insights for its handling, application, and safety considerations.

Physicochemical Properties and Thermal Hazards

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid, noted for its sensitivity to moisture.[1] It is commonly utilized as a curing agent for epoxy resins and as a chemical modifier to enhance the thermal stability of polymers.[1][2][3][4]

General Thermal Stability: The compound is combustible when exposed to heat or flame.[5] Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[6][7] One source cites an auto-ignition temperature of 450°C, though specific data on the decomposition temperature is not provided.[5] When heated to decomposition, it is reported to emit acrid smoke and fumes.[8] It also reacts exothermically with water.[5]

Table 1: Physical and Thermal Hazard Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Property | Value | References |

| Appearance | White crystalline powder or flakes | [1] |

| Melting Point | 97-103 °C | [2][9] |

| Auto-ignition Temperature | 450 °C | [5] |

| Thermal Decomposition Products | Irritating gases and vapors, Carbon Monoxide (CO), Carbon Dioxide (CO2), Acrid smoke and fumes | [6][7][8] |

| Primary Thermal Hazards | Combustible, Exothermic reaction with water | [5] |

Insights from Analogous Compounds

In the absence of specific studies on THPA, examining the thermal decomposition of structurally related cyclic anhydrides can provide a predictive framework for its behavior.

Maleic Anhydride: Studies on maleic anhydride, which is a precursor in the synthesis of THPA, show that it decomposes in the gas phase at temperatures ranging from 372 to 487 °C. The primary decomposition products are carbon monoxide (CO), carbon dioxide (CO2), and acetylene (B1199291) (C2H2), with the reaction proceeding through a concerted mechanism. In the presence of strong bases, alkali metals, or amines, decomposition can occur at a lower temperature of 150 °C, leading to the exothermic release of CO2.

Citraconic Anhydride: The thermal decomposition of citraconic anhydride in the gas phase occurs between 440-490 °C, yielding carbon dioxide, carbon monoxide, and propyne.

This information suggests that the thermal decomposition of cis-1,2,3,6-tetrahydrophthalic anhydride likely involves the release of CO and CO2, and potentially other small organic molecules resulting from the fragmentation of its cyclic structure.

Proposed Decomposition Pathway and Experimental Workflows

The decomposition of cis-1,2,3,6-tetrahydrophthalic anhydride is anticipated to proceed via a retro-Diels-Alder reaction, which is the reverse of its synthesis, followed by the decomposition of the resulting products.

Caption: Proposed decomposition pathway of THPA.

A typical experimental workflow to investigate the thermal stability and decomposition products would involve a combination of thermal analysis and analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. [PDF] Thermal Study of Anhydrides Cured Tetrafunctional Cardo Epoxy Resin | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Moisture Sensitivity of cis-1,2,3,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the moisture sensitivity of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) (THPA). Understanding the hydrolytic instability of this compound is critical for its proper handling, storage, and application in research and development, particularly in the synthesis of pharmaceuticals and advanced materials. This guide consolidates available data, outlines experimental protocols for moisture determination, and provides visual representations of the hydrolysis pathway and analytical workflows.

Introduction to cis-1,2,3,6-Tetrahydrophthalic Anhydride

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid widely used as a curing agent for epoxy resins, a raw material for polyester (B1180765) and alkyd resins, and an intermediate in the synthesis of various organic compounds, including fungicides and plasticizers.[1][2] Its chemical structure, featuring a strained anhydride ring, makes it highly susceptible to nucleophilic attack, particularly by water.

Hydrolytic Instability and Reaction with Water

The primary concern regarding the moisture sensitivity of cis-1,2,3,6-tetrahydrophthalic anhydride is its propensity to undergo hydrolysis.[3][4] In the presence of water or atmospheric moisture, the anhydride ring opens to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid. This reaction is exothermic and can be accelerated by acids.[5]

The hydrolysis reaction results in the loss of the anhydride's desired reactivity, which can lead to incomplete reactions, lower yields, and the introduction of impurities into the final product.[1]

Solubility and Reaction in Aqueous Media

There is conflicting information regarding the solubility of cis-1,2,3,6-tetrahydrophthalic anhydride in water. Some sources describe it as insoluble, while others state it is soluble.[6][7] This discrepancy can be explained by the rapid hydrolysis of the anhydride upon contact with water. While the intrinsic solubility of the anhydride may be low, the portion that does dissolve is quickly converted to the more soluble dicarboxylic acid. This ongoing reaction at the solid-liquid interface can give the appearance of solubility as the solid is consumed over time. The product information from one supplier indicates a solubility of 29.4 g/L, which likely reflects the mass of anhydride that reacts with water to form a solution of the diacid.[8]

The following diagram illustrates the hydrolysis pathway of cis-1,2,3,6-tetrahydrophthalic anhydride.

Quantitative Data on Hydrolysis

For instance, the hydrolysis of phthalic anhydride is known to be catalyzed by various bases.[9] The reaction proceeds through a nucleophilic attack on one of the carbonyl carbons by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently undergoes ring-opening to yield the dicarboxylic acid. It is reasonable to assume that the hydrolysis of cis-1,2,3,6-tetrahydrophthalic anhydride follows a similar mechanism. The rate of hydrolysis is expected to be influenced by factors such as pH, temperature, and the presence of catalysts.

The table below presents a summary of the physical and chemical properties of cis-1,2,3,6-tetrahydrophthalic anhydride relevant to its moisture sensitivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | White crystalline solid/flakes | [1][6] |

| Melting Point | 97-103 °C | [10][11] |

| Water Solubility | Reacts with water | [4][5] |

| Stability | Moisture sensitive; may decompose on exposure to moist air or water. | [3][12] |

Experimental Protocols for Moisture Sensitivity Assessment

Assessing the moisture sensitivity of cis-1,2,3,6-tetrahydrophthalic anhydride involves two key aspects: determining the water content of the solid material and monitoring the progress of hydrolysis in the presence of moisture.

Determination of Water Content in Solid Anhydride

Karl Fischer Titration: This is the most accurate and specific method for determining the water content in a solid sample.[13]

-

Principle: The method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and a suitable solvent (e.g., anhydrous methanol).

-

Methodology:

-

A known mass of the cis-1,2,3,6-tetrahydrophthalic anhydride sample is accurately weighed and introduced into the titration vessel containing the Karl Fischer reagent.

-

The water present in the sample reacts with the reagent.

-

The endpoint is detected potentiometrically.

-

The water content is calculated based on the amount of reagent consumed.

-

-

Caution: Anhydrides can react slowly with the methanol (B129727) solvent in some Karl Fischer reagents, which may lead to inaccurate readings.[1] Method validation is crucial.

Loss on Drying (LOD): This is a simpler but less specific thermogravimetric method.

-

Principle: The sample is heated, and the weight loss is attributed to the evaporation of water and other volatile components.

-

Methodology:

-

A precisely weighed sample of the anhydride is placed in a drying oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

-

The difference in weight before and after drying is used to calculate the moisture content.

-

-

Note: This method is not specific to water and may not be suitable for thermally unstable compounds.

Monitoring Hydrolysis

Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the conversion of the anhydride to the dicarboxylic acid.[1]

-

Infrared (IR) Spectroscopy: The hydrolysis can be followed by observing the disappearance of the characteristic anhydride C=O stretching bands (typically around 1850 and 1780 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) from the diacid product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the changes in the chemical shifts of the protons adjacent to the carbonyl groups as the anhydride is converted to the dicarboxylic acid.

The following diagram illustrates a general experimental workflow for assessing the moisture sensitivity of cis-1,2,3,6-tetrahydrophthalic anhydride.

Handling and Storage Recommendations

Given its sensitivity to moisture, strict handling and storage procedures are imperative to maintain the integrity of cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4]

-

Handling: All manipulations should be carried out in a dry environment, such as a glovebox or under a stream of dry inert gas, to minimize exposure to atmospheric moisture. Before opening, the container should be allowed to warm to room temperature to prevent condensation.

Conclusion

cis-1,2,3,6-Tetrahydrophthalic anhydride is a valuable chemical intermediate whose utility is critically dependent on its purity and reactivity. Its inherent moisture sensitivity necessitates careful handling and storage to prevent hydrolysis to the corresponding dicarboxylic acid. While specific kinetic data for its hydrolysis is limited, a thorough understanding of the reaction mechanism, informed by studies of analogous compounds, and the application of appropriate analytical techniques for moisture determination are essential for its successful use in research and manufacturing. The protocols and information provided in this guide serve as a valuable resource for scientists and professionals working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemeo.com [chemeo.com]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

A Comprehensive Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a versatile chemical compound with significant applications in polymer chemistry and organic synthesis. This document details its various synonyms found in chemical literature, its physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application as a curing agent for epoxy resins, including quantitative performance data.

Nomenclature and Synonyms

In chemical literature, cis-1,2,3,6-Tetrahydrophthalic anhydride is known by several names. A comprehensive list of these synonyms is provided below to aid in literature searches and material identification.

Table 1: Synonyms for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Common Name | IUPAC Name | Other Names | CAS Registry Number |

| cis-1,2,3,6-Tetrahydrophthalic anhydride | (3aR,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 935-79-5 |

| cis-Δ⁴-Tetrahydrophthalic anhydride | |||

| 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, cis- | |||

| cis-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione | |||

| 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione, (Z)- | |||

| 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- |

Physicochemical Properties

Understanding the physical and chemical properties of cis-1,2,3,6-Tetrahydrophthalic anhydride is crucial for its handling, storage, and application.

Table 2: Physicochemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White crystalline solid or flakes |

| Melting Point | 97-103 °C |

| Boiling Point | 234.6 °C (estimate)[1] |

| Vapor Pressure | <0.01 mmHg (at 20 °C)[2] |

| Vapor Density | 5.2 (vs air)[2] |

| Flash Point | 156 °C (closed cup) |

| Solubility | Soluble in organic solvents |

Experimental Protocol: Synthesis via Diels-Alder Reaction